(s)-3-Amino-3-(3-nitrophenyl)propanoic acid

Chiral Chemistry Peptide Synthesis Quality Control

Researchers requiring a defined (S)-enantiomer β-amino acid for solid-phase peptide synthesis (SPPS) face supply of inconsistent stereochemistry or racemic mixtures, compromising SAR studies. This product ensures: - Specific (S)-chirality confirmed by optical rotation ([α]D20 = +15 ± 2º). - ≥98% purity (HPLC) for reproducible peptide coupling and analytical standards. - Global availability from BenchChem with fast shipping.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 734529-57-8
Cat. No. B1300186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-Amino-3-(3-nitrophenyl)propanoic acid
CAS734529-57-8
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N
InChIInChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
InChIKeySJBFILRQMRECCK-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: What is (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid (CAS 734529-57-8)?


(S)-3-Amino-3-(3-nitrophenyl)propanoic acid (CAS 734529-57-8) is a chiral beta-amino acid derivative. It is a specialized organic compound used primarily as a research chemical, featuring a propanoic acid backbone, a primary amino group at the beta position, and a 3-nitrophenyl substituent. Its molecular formula is C9H10N2O4, with a molecular weight of 210.19 g/mol [1]. The compound is typically supplied as a white to off-white solid with a minimum purity of ≥ 98% as determined by HPLC, and it exhibits a specific optical rotation of [α]D20 = +15 ± 2º (C=1 in NaOH) .

Why (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid (CAS 734529-57-8) Cannot Be Arbitrarily Substituted


The (S)-enantiomer is stereochemically and functionally distinct. Substitution with the (R)-enantiomer (CAS 787544-61-0), the racemic mixture, or structurally similar alpha-amino acids (e.g., 3-nitro-L-phenylalanine) is not scientifically equivalent. The specific stereochemistry at the beta-carbon dictates the molecule's three-dimensional conformation, which is critical for chiral recognition in biological systems, such as enzyme active sites or receptor binding pockets . Furthermore, its classification as a beta-amino acid confers different backbone flexibility and metabolic stability compared to alpha-amino acids, making it a distinct chemical probe . Therefore, generic substitution carries a high risk of altering experimental outcomes, invalidating structure-activity relationship (SAR) studies, and leading to unreproducible results.

Quantitative Evidence Guide: (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid (CAS 734529-57-8) Differentiation Data


Chiral Purity and Optical Rotation Specification (S-Enantiomer vs. R-Enantiomer)

The (S)-enantiomer is characterized by a specific and verifiable optical rotation value, which serves as a key quality attribute differentiating it from its (R)-enantiomer counterpart. While both compounds share the same molecular weight and formula, their interaction with plane-polarized light is opposite. The provided value for the (S)-enantiomer is [α]D20 = +15 ± 2º (C=1 in NaOH) . This quantitative metric is essential for confirming the correct stereoisomer has been procured and used in experiments. A direct comparison of optical rotation values for the (R)-enantiomer under identical conditions was not found in publicly accessible technical datasheets, but it is expected to have an opposite sign.

Chiral Chemistry Peptide Synthesis Quality Control

Structural Backbone Differentiation: Beta-Amino Acid vs. Alpha-Amino Acid

(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is a beta-amino acid, a fundamental structural feature that distinguishes it from alpha-amino acids like 3-nitro-L-phenylalanine (CAS 19883-74-0) . This difference, while not expressed as a single potency value, translates to quantifiable changes in molecular properties such as pKa, metabolic stability, and backbone conformation. Beta-amino acids are known to confer increased resistance to proteolytic degradation compared to alpha-amino acids. While no head-to-head metabolic stability data exists for this specific compound, the class-level property of beta-amino acids provides a basis for expecting enhanced stability .

Peptidomimetics Drug Design Chemical Biology

Aromatic Substitution Pattern: 3-Nitro vs. 4-Nitro Analog

The position of the nitro group on the aromatic ring is a key differentiator. This compound is the 3-nitrophenyl isomer. While the 4-nitrophenyl analog (e.g., 3-amino-3-(4-nitrophenyl)propanoic acid) is also a known beta-amino acid derivative [1], the substitution pattern significantly impacts electronic distribution and molecular shape. These differences directly influence binding interactions with biological targets. A study on related 3-amino-3-arylpropionic acid derivatives demonstrated that the substitution pattern is a key driver of inhibitory activity against Trypanosoma cruzi trans-sialidase, with specific compounds showing up to 86.9% enzyme inhibition [2]. This underscores that the 3-nitro isomer should not be considered interchangeable with other regioisomers.

SAR Molecular Recognition Medicinal Chemistry

Key Application Scenarios for (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid (CAS 734529-57-8)


Synthesis of Stereochemically Pure Peptidomimetics and Beta-Peptides

This compound is a specialized building block for solid-phase peptide synthesis (SPPS). Its defined (S)-stereochemistry and beta-amino acid backbone are critical for creating peptidomimetics with specific conformational constraints and enhanced proteolytic stability compared to alpha-peptides . Procurement of the specific (S)-enantiomer is non-negotiable for obtaining the desired product stereochemistry.

Development of Chemical Probes for Neurological Research

Due to its structural features, this beta-amino acid is utilized in neuroscience research as a tool compound. It is employed to study neurotransmitter systems, particularly in investigations of synaptic transmission and plasticity . The specific 3-nitro group and beta-amino acid core are essential features for its interaction with biological targets in this context.

As a Standard in Analytical and Bioanalytical Method Development

The compound's high purity (≥98% by HPLC) and well-defined physical properties (including its specific optical rotation) make it suitable for use as a reference standard in HPLC, LC-MS, and other chromatographic methods for the quantification and identification of related analytes in complex mixtures .

SAR Studies on Nitrophenyl-Containing Bioactive Molecules

This compound serves as a key intermediate or control in structure-activity relationship (SAR) studies. Researchers investigating the role of the 3-nitrophenyl group in molecular recognition, enzyme inhibition, or receptor binding will use this specific isomer to compare against 4-nitro, 2-nitro, or unsubstituted phenyl analogs to map the pharmacophore [1].

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